In-Depth Technical Guide to the Chemical Compound Aminon
In-Depth Technical Guide to the Chemical Compound Aminon
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified in the PubChem database as Aminon (CID 193718). Due to the limited availability of specific experimental data for this compound, this guide presents its known chemical structure and properties, supplemented with general methodologies for the synthesis and analysis of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential study and application of Aminon and its derivatives.
Chemical Structure and Properties of Aminon
Aminon is chemically identified as 4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. It is an ammonium salt with a complex molecular structure featuring a pyrazolone core.
Chemical Structure:
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IUPAC Name: azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
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Molecular Formula: C₂₇H₃₃N₅O₅S
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Canonical SMILES: CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+]
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InChI Key: BCTILSWHJRTUIE-UHFFFAOYSA-N
Physicochemical Properties:
A summary of the key quantitative data for Aminon (CID 193718) is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 539.7 g/mol | PubChem |
| Exact Mass | 539.22024 g/mol | PubChem |
| CAS Number | 34815-94-6 | PubChem |
Synthesis and Experimental Protocols
General Synthetic Strategy for Pyrazolone Derivatives
The synthesis of compounds with a pyrazolone core, such as Aminon, typically involves the condensation of a β-ketoester with a hydrazine derivative. For the specific case of Aminon, the synthesis could conceptually proceed through the following key steps:
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Synthesis of the Pyrazolone Core: Reaction of a substituted hydrazine, in this case, 4-hydrazinylbenzenesulfonic acid, with a β-ketoester like ethyl acetoacetate. This would form the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid intermediate.
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Functionalization at the C4 Position: The subsequent key step would be the introduction of the bis(4-(dimethylamino)phenyl)hydroxymethyl group at the C4 position of the pyrazolone ring. This could potentially be achieved through a reaction with a suitable electrophile, such as a derivative of Michler's hydrol.
A generalized experimental protocol for the synthesis of a related pyrazolone derivative, 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, involves heating ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.
Illustrative Experimental Protocol (Hypothetical for a Related Pyrazolone):
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A mixture of ethyl benzoylacetate (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) is refluxed in ethanol (50 mL) for 4 hours.
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After cooling, water is added to precipitate the product.
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The crude product is collected by filtration and recrystallized from ethanol to yield the purified pyrazolone derivative.
Analytical Characterization
The characterization of Aminon and its analogues would typically involve a suite of analytical techniques to confirm its structure and purity.
Standard Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.
Biological Activity and Signaling Pathways
Specific biological activities or associated signaling pathways for Aminon (CID 193718) have not been reported in the available literature. However, pyrazole and pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Given the structural motifs present in Aminon, particularly the sulfonamide group, it could be hypothesized to interact with biological targets such as enzymes or receptors. For instance, some sulfonamide-containing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases and as potential anticancer agents.
Hypothetical Signaling Pathway Involvement:
Should Aminon exhibit biological activity, a logical investigative workflow to elucidate its mechanism of action would involve a series of in vitro and in vivo studies.
Caption: A logical workflow for investigating the biological signaling pathway of a novel compound.
Conclusion
Aminon (CID 193718) is a
